D-Cysteine

Enzyme inhibition Metalloprotease Zinc coordination

D-Cysteine (CAS 921-01-7) is the non-proteinogenic D-enantiomer of cysteine with unique, chirality-dependent biological activities critical for advanced research. Unlike L-cysteine or D-penicillamine, D-cysteine selectively inhibits E. coli, L. monocytogenes, and S. enteritidis, binds carboxypeptidase A active-site zinc with a Ki of 2.3 µM, and serves as an essential calibration standard for enantioselective SERS (LOD 0.77 pmol/L) and UHPLC-MS assays. Generic substitution fails due to fundamentally divergent stereochemical recognition. Procure the precisely specified D-enantiomer to ensure experimental validity and regulatory compliance.

Molecular Formula C3H7NO2S
Molecular Weight 121.16 g/mol
CAS No. 921-01-7
Cat. No. B559563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cysteine
CAS921-01-7
SynonymsCysteine
Cysteine Hydrochloride
Half Cystine
Half-Cystine
L Cysteine
L-Cysteine
Zinc Cysteinate
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1
InChIKeyXUJNEKJLAYXESH-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water;  insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C;  16 g/100 mL of solution at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





D-Cysteine (CAS 921-01-7) Procurement Guide: Chiral Identity, Comparative Specifications, and Research-Grade Sourcing Considerations


D-Cysteine (CAS 921-01-7) is the non-proteinogenic D-enantiomer of the sulfur-containing amino acid cysteine [1]. Unlike its naturally occurring L-counterpart, D-cysteine exhibits distinct biological activities, including selective antibacterial efficacy against specific Gram-negative and Gram-positive pathogens and the capacity to regulate neural progenitor cell proliferation [2]. As a chiral small molecule (C₃H₇NO₂S, MW 121.16), its procurement for research or industrial applications necessitates precise enantiomeric specification, as the stereochemical configuration determines its interaction profile with biological targets, analytical detection systems, and synthetic pathways [1].

Why Generic L-Cysteine or D-Penicillamine Cannot Replace D-Cysteine: Key Differentiators for Scientific Procurement


Generic substitution with L-cysteine or structurally related D-amino acids (such as D-penicillamine) fails in applications requiring D-cysteine due to fundamentally divergent stereochemical recognition, mechanistic action, and analytical detectability [1]. D-cysteine and L-cysteine exhibit inverted antibacterial selectivity profiles across bacterial species, with D-cysteine showing superior activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis while L-cysteine preferentially targets Staphylococcus aureus [1]. At the molecular target level, D-cysteine binds the active-site zinc of carboxypeptidase A with a Ki of 2.3 μM to form a stable ternary complex, whereas D-penicillamine—despite differing by only two β-methyl groups—catalyzes active-site metal removal through a distinct two-step chelation mechanism [2][3]. Furthermore, chiral analytical methods (SERS, UHPLC-MS, photoelectrochemical sensing) achieve enantiomer-specific detection and quantification, rendering L-cysteine unusable as a calibration standard or target analyte for D-cysteine assays [4]. These chiral identity-dependent properties preclude simple interchange and mandate procurement of the specific D-enantiomer.

Quantitative Comparative Evidence: D-Cysteine Performance Benchmarks Versus Closest Analogs


Carboxypeptidase A Inhibition: D-Cysteine Versus D-Penicillamine — Mechanistic and Potency Divergence

D-Cysteine inhibits carboxypeptidase A (ZnCPD) with a Ki of 2.3 μM by forming a stable ternary complex with the active-site zinc via a sulfur-zinc coordination bond [1][2]. In direct mechanistic contrast, D-penicillamine—structurally differing from D-cysteine by only two methyl groups on the β-carbon—functions as a catalytic chelator that promotes release of the active-site zinc at rates up to 420-fold faster than spontaneous metal dissociation, with an initial Ki(initial) of 1.2 mM and a final equilibrium Ki(final) of 0.25 mM [1][2]. This represents a divergence in both inhibitory mechanism (stable zinc binding versus metal chelation and removal) and potency, with D-cysteine exhibiting ~520-fold tighter initial binding compared to D-penicillamine [1][2].

Enzyme inhibition Metalloprotease Zinc coordination Structural biology

Antibacterial Selectivity: D-Cysteine Versus L-Cysteine Across Four Pathogenic Bacteria

In a direct comparative study, D-cysteine and L-cysteine exhibited distinct and inverted antibacterial activity profiles against four pathogenic bacterial strains [1]. L-cysteine demonstrated preferred antibacterial activity against Staphylococcus aureus, whereas D-cysteine showed stronger antibacterial activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis compared to L-cysteine [1]. The differential activity was attributed to enantiomer-specific disruption of bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death [1].

Antimicrobial Chiral selectivity Bacterial membrane Food safety

SERS-Based Enantioselective Detection: Quantifiable Sensitivity Differentiation Between D-Cysteine and L-Cysteine

A metal ion-assisted enantiomorph-selective SERS biosensor based on an amphiphilic polymer matrix (Cu-APM) demonstrated quantifiable differentiation between D-cysteine and L-cysteine [1]. The sensor exhibited a sensitivity-distincting factor between the two enantiomers, with a linear detection range spanning from 1 mmol L⁻¹ to 1 nmol L⁻¹ and an ultra-low limit of detection of 0.77 pmol L⁻¹ [1]. The fabricated Cu-APM biosensor displayed high repeatability with a relative standard deviation (RSD) of 3.7% [1].

Surface-enhanced Raman scattering Chiral sensing Enantiomer discrimination Analytical chemistry

UHPLC-MS Enantiomeric Resolution: Baseline Separation and Detection Sensitivity of D-Cysteine in Biological Samples

A validated chiral UHPLC-MS method using a Chiralpak® ZWIX(+) stationary phase achieved baseline resolution (Rₛ = 2.7) of D-cysteine and L-cysteine, with the D-enantiomer eluting before the L-enantiomer under polar ionic conditions (MeOH/MeCN/H₂O 49/49/2 v/v/v with 50 mM formic acid and 50 mM ammonium formate) [1]. The method demonstrated differential analytical sensitivity: the LOD and LOQ for D-cysteine were 0.02 mg/L and 0.05 mg/L, respectively, compared to 0.04 mg/L and 0.11 mg/L for L-cysteine, representing a two-fold improvement in detection sensitivity for the D-enantiomer [1]. Method precision (repeatability and intermediate precision) was below 4.0% for both enantiomers, with trueness ranging from 95.6% to 100.2% [1].

Chiral chromatography LC-MS Enantiomer separation Bioanalysis

Ligand Exchange Chromatography: D-Cysteine Derivative Enables Enantiomeric Separation Not Achieved with L-Cysteine Analog

In ligand exchange chromatography using β-cyclodextrin derivatives functionalized with either L-cysteine or D-cysteine as copper(II) complex eluents, high-performance liquid chromatography separation of racemic L/D-tryptophan (L/D-TrpO⁻) was achieved only when the D-cysteine derivative complex was employed as the eluent [1]. The L-cysteine derivative-based eluent failed to resolve the tryptophan racemate mixture under identical chromatographic conditions, demonstrating functional non-equivalence between the two chiral ligand systems [1].

Ligand exchange chromatography Chiral stationary phase Amino acid resolution Cyclodextrin derivative

Chiroptical Sensing Selectivity: D-Cysteine Detection Without Chromatographic Separation

A chromophoric bifunctional probe design enables selective chiroptical sensing of D-cysteine and L-cysteine in aqueous solution without requiring chiral HPLC separation [1]. The assay exhibits high selectivity for free cysteine, with other amino acids, cysteine-derived small peptides, and biothiols showing no interference with the chiroptical signal generation [1]. This methodology was validated across 18 test samples for determination of absolute configuration, enantiomeric composition, and total cysteine concentration [1].

Chiroptical sensing Enantiomeric purity UV/CD spectroscopy Absolute configuration

Research and Industrial Application Scenarios: Where D-Cysteine (CAS 921-01-7) Delivers Verifiable Value


Enzyme Inhibition Studies Targeting Zinc Metalloproteases

D-Cysteine serves as a defined tool compound for investigating stable zinc coordination at metalloprotease active sites, with a crystallographically validated binding mode to carboxypeptidase A (Ki = 2.3 μM) involving direct sulfur-zinc ligation [1][2]. This contrasts with D-penicillamine's catalytic chelation mechanism, enabling researchers to dissect zinc-dependent inhibition pathways without confounding metal depletion artifacts [1][2].

Chiral Antibacterial Material Development

D-Cysteine demonstrates selective antibacterial activity against Escherichia coli, Listeria monocytogenes, and Salmonella enteritidis, outperforming L-cysteine against these three pathogens [3]. This species-specific enantiomeric selectivity supports the development of chiral bacteriostatic materials and surfaces, particularly for food safety applications targeting Gram-negative and Listeria contamination [3].

Analytical Reference Standard for Enantioselective Detection Platforms

D-Cysteine is an essential calibration standard for SERS-based enantioselective sensors (LOD = 0.77 pmol L⁻¹, linear range 1 nmol L⁻¹ to 1 mmol L⁻¹) [4] and UHPLC-MS methods achieving baseline chiral resolution (Rₛ = 2.7, LOD = 0.02 mg/L) [5]. Its use enables accurate quantification of D-cysteine in biological matrices, cell culture samples, and food authentication applications [4][5].

Chiral Chromatographic Stationary Phase Development

D-Cysteine-functionalized β-cyclodextrin derivatives, when complexed with copper(II), enable ligand exchange chromatographic resolution of amino acid racemates that cannot be separated using L-cysteine-based eluents, as demonstrated for L/D-tryptophan separation [6]. This differential molecular recognition property supports the development of novel chiral stationary phases for preparative and analytical enantiomer separations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.